3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-4-3-6(9(14)10-7)11-5-1-2-8(11)13/h6H,1-5H2,(H,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYIBBMHRAMVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the 3-Position of Piperidine-2,6-Dione
The 3-position of piperidine-2,6-dione serves as a reactive site for introducing heterocyclic substituents. A widely adopted method involves 3-bromopiperidine-2,6-dione as the starting material, leveraging its bromide leaving group for nucleophilic displacement.
Example Protocol (Adapted from):
-
Reaction Setup:
-
3-Bromopiperidine-2,6-dione (10 mmol) is dissolved in tetrahydrofuran (THF, 100 mL).
-
A solution of 4-aminobutan-2-one (12 mmol) and triethylamine (15 mmol) in THF is added dropwise under reflux.
-
The mixture is stirred at 60°C for 24 hours.
-
-
Workup:
-
The precipitated product is filtered, washed with THF, and purified via silica gel chromatography (chloroform/methanol, 10:1).
-
Yield: 45–48% of 3-(4-aminobutan-2-yl)piperidine-2,6-dione.
-
This intermediate undergoes cyclization to form the pyrrolidinone ring. Heating the amine-ketone adduct in acetic acid at 120°C for 2 hours induces intramolecular lactamization, yielding the target compound with 65–67% efficiency.
Reductive Amination and Cyclization
An alternative route involves reductive amination to install the amine functionality, followed by cyclization.
Procedure:
-
Reductive Amination:
-
3-Aminopiperidine-2,6-dione (prepared via hydrogenation of 3-nitropiperidine-2,6-dione) reacts with levulinic acid (γ-keto acid) in methanol.
-
Sodium cyanoborohydride (NaBH3CN) is added as a reducing agent, facilitating imine formation and reduction.
-
-
Cyclization:
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | MeOH, NaBH3CN, 25°C, 12 h | 55 |
| Cyclization | Toluene, PTSA, 110°C, 4 h | 70 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts substitution and cyclization efficiencies. Polar aprotic solvents like dimethylacetamide (DMA) enhance nucleophilicity in substitution reactions, while acetic acid facilitates acid-catalyzed cyclization.
Comparative Solvent Study:
| Solvent | Substitution Yield (%) | Cyclization Yield (%) |
|---|---|---|
| THF | 48 | 62 |
| DMA | 52 | 68 |
| DMF | 50 | 65 |
Elevated temperatures (80–120°C) improve cyclization kinetics but may degrade heat-sensitive intermediates.
Catalytic Hydrogenation in Nitrile Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H2 effectively reduces nitriles to amines, a critical step in generating intermediates for cyclization.
-
Substrate: 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile.
-
Catalyst: 10% Pd/C (40 wt%).
-
Conditions: DMA, 40°C, 20 hours.
-
Yield: 40% of 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Analytical Characterization
Spectroscopic Data
1H-NMR (DMSO-d6, 300 MHz):
-
δ 11.1 (s, 1H, NH), 4.55–4.25 (m, 3H, piperidine H), 2.85–2.55 (m, 2H, pyrrolidinone CH2), 2.7 (m, 1H, CH), 2.0 (m, 1H, CH2).
13C-NMR (DMSO-d6):
MS (ESI):
Challenges and Mitigation Strategies
Byproduct Formation in Cyclization
Competing intermolecular reactions during cyclization may yield dimers or oligomers. Strategies include:
-
High Dilution Conditions: Reducing concentration to favor intramolecular lactamization.
-
Microwave-Assisted Synthesis: Accelerating reaction rates to minimize side reactions.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Fewer steps, scalable | Requires toxic brominated precursor | 48 |
| Reductive Amination | Mild conditions, versatile substrates | Multi-step, lower overall yield | 38 |
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned, asymmetric hydrogenation can lead to partial or full reduction products.
Substitution: Functionalization of the pyrrolidine and piperidine rings can be achieved through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium complexes are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . This makes it a potential candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The piperidine-2,6-dione scaffold is a common feature in immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs). Key structural analogs include:
Key Observations :
- Halogenation : Fluorine (e.g., NE-006, NE-005) or bromine (e.g., CAS 2438239-34-8) substitutions enhance metabolic stability and target engagement through electronic and steric effects .
- Amino Groups: The 4-amino substitution in lenalidomide and analogs is critical for cereblon binding, enabling ubiquitination of disease-related proteins .
- Hydroxyl Groups : Hydroxy derivatives (e.g., 6-hydroxy) improve aqueous solubility but may reduce blood-brain barrier penetration .
Anticancer Activity
- Lenalidomide : Clinically approved for multiple myeloma; induces degradation of IKZF1/3 via cereblon E3 ligase recruitment .
- Fluorinated Analogs (NE-005, NE-006): Exhibit 10–50% higher in vitro potency against hematologic malignancies compared to non-fluorinated analogs, attributed to fluorine’s electronegativity enhancing target binding .
- PROTAC Derivatives: Compounds like 3-(6-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 191732-74-8) are utilized in PROTAC synthesis, linking target proteins to E3 ligases for degradation .
Physicochemical Properties
Biological Activity
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, including enzyme interactions, therapeutic implications, and structural modifications that enhance its efficacy.
Chemical Structure and Properties
This compound is characterized by a unique piperidine structure, which contributes to its biological activity. The compound's ability to interact with specific molecular targets such as enzymes and receptors is crucial for its function.
The mechanism of action involves the compound's interaction with target proteins, leading to inhibition or modulation of enzymatic activities. Notably, it can inhibit certain kinases involved in cell signaling pathways, affecting processes such as cell growth and proliferation. The binding interactions typically involve hydrogen bonding and hydrophobic effects, which are essential for the compound's bioactivity.
Biological Activities
1. Enzyme Inhibition:
The compound has been utilized in studies focusing on enzyme inhibition. It serves as a model for understanding protein-ligand interactions and the mechanisms underlying enzyme activity modulation.
2. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL .
3. Anticancer Potential:
The compound's derivatives have been screened for anticancer activity against various cancer cell lines. Some studies reported promising results with specific analogs demonstrating nanomolar activity against cancer cells like MCF-7 and HeLa .
Case Study 1: Antimycobacterial Activity
In a study evaluating the antimycobacterial activity of piperidine derivatives, compounds derived from this compound were tested against standard and resistant strains of M. tuberculosis. The results indicated that structural modifications significantly influenced their potency, with specific substitutions yielding MIC values as low as 0.5 μg/mL against resistant strains .
Case Study 2: Kinase Inhibition
A detailed investigation into the kinase inhibition properties of this compound revealed that certain modifications could enhance selectivity and potency towards specific kinases involved in cancer progression. This study highlighted the importance of structural optimization in developing effective kinase inhibitors .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Compound Derivative | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimycobacterial | Compound A | 0.5 | Effective against resistant M. tuberculosis |
| Anticancer | Compound B | 0.011 | Active against MCF-7 cells |
| Enzyme Inhibition | Compound C | N/A | Inhibits specific kinases |
Q & A
Q. Q1. What are the standard experimental protocols for synthesizing 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione?
To synthesize this compound, a multi-step approach is typically employed, starting with functionalization of the piperidine-2,6-dione core. For example, nucleophilic substitution or cyclization reactions may introduce the 2-oxopyrrolidin moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized using design of experiments (DoE) to maximize yield and purity . Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization should include /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Q2. How can researchers determine the solubility and stability of this compound under varying pH conditions?
Solubility profiling involves dissolving the compound in buffers spanning physiological pH (1.2–7.4) and measuring saturation concentrations via UV-Vis spectroscopy or HPLC. Stability studies require accelerated degradation tests (e.g., 40°C/75% relative humidity) followed by LC-MS analysis to identify degradation products. For pH-sensitive stability, monitor hydrolytic degradation kinetics using Arrhenius plots to predict shelf-life .
Q. Q3. What spectroscopic techniques are essential for characterizing polymorphic forms of this compound?
X-ray diffraction (XRD) is primary for identifying crystalline polymorphs. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal behavior (e.g., melting points, phase transitions). Solid-state NMR and Raman spectroscopy provide complementary data on molecular packing and hydrogen bonding. Cross-validate findings with computational models (e.g., density functional theory) to resolve ambiguities .
Advanced Research Questions
Q. Q4. How can computational methods guide the design of reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT or ab initio methods) predict reaction energetics and transition states. Tools like Gaussian or ORCA optimize reaction coordinates, while molecular dynamics simulations explore solvent effects. Coupling computational results with high-throughput experimentation (HTE) narrows viable pathways, reducing trial-and-error cycles. For example, ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize synthetic routes .
Q. Q5. What strategies resolve contradictions in polymorph characterization data (e.g., conflicting DSC and XRD results)?
Contradictions often arise from metastable intermediate phases or amorphous content. Use variable-temperature XRD to track phase transitions dynamically. Pair DSC with hot-stage microscopy to correlate thermal events with structural changes. Employ pair distribution function (PDF) analysis for amorphous components. Statistical multivariate analysis (e.g., PCA) of spectral data can deconvolute overlapping signals .
Q. Q6. How do researchers optimize reactor design for scaling up the synthesis of this compound?
Scale-up requires addressing mass/heat transfer limitations. Use computational fluid dynamics (CFD) to model mixing efficiency in batch reactors. For exothermic reactions, consider continuous flow reactors with precise temperature control. Membrane separation technologies (e.g., nanofiltration) improve downstream purification. Kinetic studies under varying shear rates and residence times inform process intensification strategies .
Q. Q7. What experimental designs are effective for studying structure-activity relationships (SAR) in related analogs?
Employ factorial designs (full or fractional) to systematically vary substituents on the pyrrolidinone and piperidine rings. Response surface methodology (RSM) optimizes substituent combinations for target properties (e.g., bioavailability). High-content screening (HCS) assays coupled with cheminformatics tools (e.g., QSAR models) link structural features to biological activity. Validate predictions with in vitro/in vivo assays .
Methodological Considerations
Q. Q8. How are statistical methods applied to optimize reaction yields in complex multi-step syntheses?
DoE (e.g., Box-Behnken or central composite designs) identifies critical factors (e.g., reagent stoichiometry, temperature) and interactions. Use ANOVA to assess significance, and Monte Carlo simulations to quantify uncertainty. Machine learning algorithms (e.g., random forests) process multi-parametric data to recommend optimal conditions. Iterative feedback loops between computation and experimentation enhance robustness .
Q. Q9. What analytical workflows validate the absence of residual solvents or impurities in final batches?
GC-MS or headspace GC quantifies volatile solvents (e.g., DMF, THF) against ICH Q3C guidelines. LC-MS/MS detects non-volatile impurities (e.g., byproducts from incomplete cyclization). Inductively coupled plasma mass spectrometry (ICP-MS) screens for heavy metals. For trace analysis, employ isotope dilution techniques to improve sensitivity .
Q. Q10. How do researchers address discrepancies between computational predictions and experimental reaction outcomes?
Re-evaluate computational models for overlooked intermediates or solvent effects. Validate transition states with intrinsic reaction coordinate (IRC) calculations. Use in situ spectroscopy (e.g., ReactIR) to monitor reaction progress experimentally. Adjust force fields or basis sets in simulations to better match empirical data. Cross-disciplinary collaboration between computational and synthetic chemists is key .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
